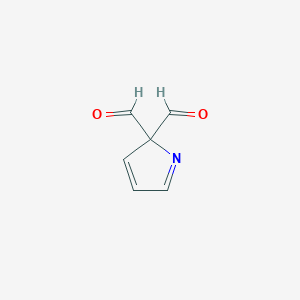

2H-Pyrrole-2,2-dicarbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5NO2 |

|---|---|

Molecular Weight |

123.11 g/mol |

IUPAC Name |

pyrrole-2,2-dicarbaldehyde |

InChI |

InChI=1S/C6H5NO2/c8-4-6(5-9)2-1-3-7-6/h1-5H |

InChI Key |

DAEQKMXDUZDXNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(N=C1)(C=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h Pyrrole 2,2 Dicarbaldehyde

Strategies for Constructing the 2H-Pyrrole Ring System

The 2H-pyrrole scaffold is a non-aromatic isomer of the more stable 1H-pyrrole. ablesci.com Its synthesis requires specific strategies that can trap this thermodynamically less favored structure. Key methodologies include the dearomatization of stable pyrrole (B145914) precursors, cycloaddition reactions, selective oxidation of reduced pyrrole rings, and rearrangement reactions. nih.govablesci.com

Dearomatization Approaches from 1H-Pyrrole Precursors

Dearomatization of the stable 1H-pyrrole ring is a primary strategy for accessing the 2H-pyrrole framework. This can be achieved through various chemical transformations that disrupt the aromatic sextet.

One effective method involves the dearomative chlorination of 1H-pyrroles. Treatment of substituted 1H-pyrroles with chlorinating agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) can generate highly reactive 2,5-dichloro-substituted 2H-pyrrole intermediates. researchgate.net These intermediates are typically unstable but can be trapped in situ with nucleophiles, such as amines, to yield functionalized 2H-pyrroles. researchgate.net

Another significant approach is the palladium-catalyzed dearomative C2-arylation . This method utilizes 2,5-disubstituted 1H-pyrroles, which are first metalated and then subjected to a palladium-catalyzed cross-coupling reaction with aryl halides. researchgate.netncert.nic.innih.gov The use of specific ligands can control the site-selectivity of the reaction, leading to the formation of 2,2,5-trisubstituted 2H-pyrroles. nih.gov This strategy is particularly valuable for synthesizing arylated 2H-pyrroles. researchgate.netncert.nic.in

| Method | Precursor | Reagents/Catalyst | Product Type | Reference |

| Dearomative Chlorination | 1H-Pyrrole | NCS or TCCA, then nucleophile (e.g., morpholine) | 2,5-Disubstituted 2H-Pyrrole | researchgate.net |

| Pd-Catalyzed C2-Arylation | 2,5-Disubstituted 1H-Pyrrole | n-BuLi, Pd(DBA)₂, RuPhos, Aryl Halide | 2,2,5-Triaryl-2H-Pyrrole | researchgate.netncert.nic.in |

Catalytic Cycloaddition Reactions for Heterocyclic Annulation

Catalytic cycloaddition reactions provide a powerful means to construct the 2H-pyrrole ring system from acyclic or different heterocyclic precursors. These methods often offer high levels of control over stereochemistry and substitution patterns.

A notable example is the organocatalytic [6+2]-cycloaddition . This reaction can involve transiently generated 2-methide-2H-pyrroles, formed from the dehydration of 1H-pyrrole-2-carbinols, which then react with various partners like aryl acetaldehydes. nih.govresearchgate.netgoogle.com Chiral Brønsted acids, such as BINOL-derived phosphoric acid, can catalyze this process, enabling highly enantioselective access to complex fused heterocyclic systems containing the 2H-pyrrole motif. nih.govresearchgate.net

Transition metals also play a crucial role in mediating cycloadditions. For instance, rhodium-catalyzed intramolecular cycloaddition of isoxazolones can lead to the formation of 2H-pyrroles. tcichemicals.com This process involves the formation of a rhodium complex that undergoes decarboxylation and subsequent cyclization to build the heterocyclic ring. tcichemicals.com Another approach involves the gold-catalyzed [3+2] cycloaddition of 2H-azirines and ynamides, which provides a modular route to highly substituted 2H-pyrroles. nih.gov

Selective Oxidation Pathways of Pyrrolines and Pyrrolidines

The selective oxidation of partially or fully reduced pyrrole rings, such as pyrrolines and pyrrolidines, offers a direct route to the 2H-pyrrole core. nih.govablesci.com This method is advantageous when the corresponding reduced heterocycles are readily accessible.

The oxidation of pyrrolines to 2H-pyrroles can be effectively achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil. tcichemicals.comnih.gov For example, 2,3,5-triarylpyrrolines, which can be synthesized via a [3+2] cycloaddition of N-benzyl ketimines and arylacetylenes, are oxidized in situ with DDQ to furnish the corresponding 2,3,5-triaryl-2H-pyrroles. nih.gov Similarly, tetrasubstituted pyrrolidines have been shown to undergo oxidation with DDQ to yield 2H-pyrroles. tcichemicals.com

| Substrate | Oxidizing Agent | Product | Reference |

| 2,3,5-Triarylpyrrolines | DDQ or Chloranil | 2,3,5-Triaryl-2H-Pyrroles | nih.gov |

| Tetrasubstituted Pyrrolidines | DDQ | 2H-Pyrroles | tcichemicals.com |

Investigating Rearrangement Reactions to Access 2H-Pyrrole Frameworks

Rearrangement reactions provide an alternative pathway to the 2H-pyrrole skeleton, often from other isomeric heterocyclic systems. The rearrangement of 3H-pyrroles to the 2H-isomers is a recognized transformation, driven by the relative stabilities of the substituted systems. nih.govablesci.com

Additionally, more complex rearrangements have been documented. The hetero-Cope rearrangement of certain nitrones, when treated with reagents like benzoyl chloride, can produce 2H-pyrroles as the major product. tcichemicals.com Rhodium-catalyzed rearrangement of α-oximino ketenes is another advanced method that proceeds through a 2H-azirine intermediate, which subsequently rearranges to form highly substituted pyrroles. While the final product in this specific sequence is the aromatic 1H-pyrrole, the involvement of a 2H-azirine highlights the utility of rearrangement chemistry in accessing related five-membered nitrogen heterocycles.

Regioselective Introduction of Geminal Dicarbaldehyde Moieties at the C2 Position

The synthesis of a geminal dicarbaldehyde group, -CH(CHO)₂, is synthetically challenging, and its installation on a C2-unsubstituted 2H-pyrrole is not well-documented. Standard formylation methods are typically employed on aromatic systems and are not designed to introduce two aldehyde groups at a single, non-aromatic carbon. Therefore, this section discusses general formylation strategies and speculates on potential pathways to the target functionality.

Formylation Strategies for Carbonyl Group Installation

Direct formylation of a C-H bond to a geminal dicarbaldehyde is an elusive transformation. Most formylation reactions introduce a single aldehyde group. Classic methods for formylating aromatic pyrroles include the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) and the Reimer-Tiemann reaction (using chloroform (B151607) and a strong base), both of which yield pyrrole-2-carbaldehydes on the 1H-pyrrole system. Introducing a second formyl group is difficult and typically directed to other positions on the ring, such as C4 or C5.

A hypothetical approach to the 2,2-dicarbaldehyde moiety on a pre-formed 2H-pyrrole ring could involve the oxidation of a suitable precursor group at the C2 position. For instance, a 2H-pyrrole bearing a gem-dimethyl group at C2 could be a potential starting point. The stepwise oxidation of the methyl groups to aldehydes is a known transformation, for example, using chromyl chloride (Etard reaction) for methyl groups on aromatic rings. ncert.nic.in However, achieving a controlled double oxidation to the dicarbaldehyde without over-oxidation to carboxylic acids would require careful selection of reagents and conditions.

Another speculative route could involve the derivatization of malonic acid or its esters. A synthetic sequence might envision the alkylation of a 2-halo-2H-pyrrole with a malonate ester, followed by reduction of the ester groups to alcohols and subsequent oxidation to the dialdehyde (B1249045). Each of these steps, however, would need to be compatible with the sensitive 2H-pyrrole ring.

Given the lack of direct methods, the synthesis of 2H-Pyrrole-2,2-dicarbaldehyde remains a significant synthetic challenge, likely requiring a multi-step approach involving the protection and manipulation of functional groups on a carefully chosen 2H-pyrrole precursor.

Utilization of Pre-functionalized Synthons for Dicarbaldehyde Integration

The strategic use of pre-functionalized synthons offers a potential, albeit underexplored, avenue for the direct incorporation of the dicarbaldehyde moiety or a suitable precursor onto a pyrrole or pyrroline (B1223166) framework. This approach would involve the synthesis of a building block already containing the C(CHO)₂ unit, which could then be incorporated into the heterocyclic ring system.

A hypothetical pre-functionalized synthon could be a protected form of malondialdehyde or a derivative. For instance, a protected 1,3-dicarbonyl equivalent could be designed to react with other components to form the 2H-pyrrole ring.

Table 1: Potential Pre-functionalized Synthons and Synthetic Strategies

| Pre-functionalized Synthon | Potential Protecting Group | Proposed Reaction Type | Challenges |

| 2-Substituted-1,3-propanedial | Acetal (e.g., with ethylene (B1197577) glycol) | Cycloaddition or condensation | Steric hindrance, stability of the synthon, deprotection conditions |

| Malonyl dihalide derivative | N/A | Reaction with an appropriate nitrogen-containing precursor | High reactivity, potential for side reactions |

| Protected hydroxymethylene aldehyde | Silyl ethers, acetals | Stepwise introduction of aldehyde functionalities | Multiple synthetic steps, compatibility of protecting groups |

The synthesis of 2,3,5-triaryl-2H-pyrroles has been achieved through the [3+2] cycloaddition of N-benzyl ketimines with arylacetylenes, followed by in situ oxidation. organic-chemistry.org A similar strategy could be envisioned where a ketimine bearing a protected dicarbaldehyde precursor undergoes cycloaddition. However, the synthesis of such a specialized ketimine would be a significant undertaking in itself.

Multi-component Reaction Design for C2-Dicarbaldehyde Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgbohrium.comrsc.org Designing an MCR for the direct synthesis of this compound would be a novel and ambitious goal. Such a reaction would need to bring together components that provide the nitrogen atom, the four carbon atoms of the pyrrole ring, and the two aldehyde groups at the C2 position.

While numerous MCRs for the synthesis of substituted pyrroles exist, none have been reported to yield a 2,2-dicarbaldehyde derivative. orientjchem.orgresearchgate.net For instance, the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters is an efficient method for producing pyrrole-2-carbaldehydes, but not the target dicarbaldehyde. organic-chemistry.orgnih.gov

A speculative MCR could involve the reaction of an amine, a 1,4-dicarbonyl compound (or a precursor), and a synthon for the gem-dicarbaldehyde unit.

Table 2: Hypothetical Multi-component Reaction for this compound

| Component 1 | Component 2 | Component 3 | Potential Catalyst | Key Transformation |

| Primary amine (R-NH₂) | 1,4-Dicarbonyl compound | Protected malondialdehyde equivalent | Acid or metal catalyst | Paal-Knorr type condensation followed by incorporation of the C2 unit |

| Isocyanide | Activated alkene | Dicarbonyl synthon | Lewis acid | Formation of a zwitterionic intermediate and subsequent cyclization |

The development of such a reaction would require significant research to identify compatible reactants and reaction conditions that favor the formation of the thermodynamically less stable 2H-pyrrole tautomer.

Optimization of Reaction Conditions and Process Scalability for this compound

Given the absence of a proven synthetic route, a discussion of optimization and scalability is necessarily speculative. However, general principles can be applied to any potential future synthesis.

Optimization of Reaction Conditions:

Should a viable synthetic pathway be developed, key parameters for optimization would include:

Solvent: The choice of solvent can significantly influence the reaction outcome, affecting solubility, reaction rates, and product stability. For related pyrrole syntheses, solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (MeCN) have been employed. organic-chemistry.orgnih.gov

Catalyst: The selection of an appropriate catalyst (e.g., Lewis acids, transition metals, or organocatalysts) would be crucial for achieving high yields and selectivity.

Temperature and Reaction Time: These parameters would need to be carefully controlled to promote the desired reaction while minimizing decomposition of the potentially unstable product.

Stoichiometry of Reactants: The molar ratios of the starting materials in a multi-component reaction would need to be fine-tuned to maximize the yield of the desired product.

Process Scalability:

Scaling up the synthesis of a complex and potentially unstable molecule like this compound would present several challenges:

Thermal Management: Exothermic reactions would require efficient heat dissipation to prevent runaway reactions and product degradation.

Purification: The development of a robust and scalable purification method (e.g., crystallization, chromatography) would be essential to obtain the product in high purity.

Reagent Cost and Availability: The cost and commercial availability of the starting materials and catalysts would be a major consideration for large-scale production.

Safety: A thorough hazard analysis would be necessary to identify and mitigate any potential safety risks associated with the reagents and the reaction itself.

Mechanistic Elucidation of Reactions Involving 2h Pyrrole 2,2 Dicarbaldehyde

Intrinsic Reactivity of the 2H-Pyrrole Nucleus

The 2H-pyrrole isomer is a thermodynamically less stable tautomer of the aromatic 1H-pyrrole. chim.itnih.gov The disruption of aromaticity in the 2H-isomer results in a distinct reactivity profile, characterized by the presence of localized double bonds and an imine functional group, rendering it a transient and highly reactive intermediate in many chemical transformations. nih.govacs.org

Nucleophilic and Electrophilic Reactivity Profiles of the Pyrrole (B145914) Ring

The reactivity of the pyrrole ring system is fundamentally dictated by its aromaticity, or lack thereof. The well-studied 1H-pyrrole is an electron-rich aromatic heterocycle, owing to the delocalization of the nitrogen lone pair into the π-system. This makes it highly susceptible to electrophilic attack, typically at the C2 or C5 positions, while being relatively unreactive towards nucleophiles. pharmaguideline.com

In contrast, the 2H-pyrrole tautomer, as seen in 2H-Pyrrole-2,2-dicarbaldehyde, forfeits this aromatic stabilization. chim.it The structure contains a localized C=N bond (an imine) and a C=C bond, along with an sp³-hybridized carbon at the 2-position. This configuration drastically alters its reactivity:

Electrophilic Attack: The nitrogen atom of the imine is a primary site for electrophilic attack. The nucleophilic character of the C4-C5 double bond also allows for reactions with electrophiles.

Nucleophilic Attack: The C5 position, being adjacent to the imine nitrogen, is activated towards nucleophilic attack. Furthermore, the 2H-pyrrole system can act as a diene in cycloaddition reactions. nih.govacs.org

The presence of two strongly electron-withdrawing dicarbaldehyde groups at the C2 position would further influence this reactivity, primarily by withdrawing electron density from the ring and making the imine carbon (C5) even more electrophilic.

Ring-Opening and Ring-Contraction/Expansion Mechanisms

The inherent strain of the non-aromatic 2H-pyrrole ring makes it susceptible to reactions that either restore aromaticity or lead to ring cleavage.

Ring-Opening: The 2H-pyrrole isomer, also known as pyrrolenine, can undergo thermally or photochemically induced ring-opening. For instance, theoretical studies have shown that pyrrolenine can cleave to form isomers of crotonitrile and allyl cyanide through a biradical intermediate. researchgate.net The presence of geminal aldehyde groups, which can be hydrated to form a gem-diol, might provide alternative pathways for ring cleavage under certain conditions. nih.gov

Ring-Contraction/Expansion: While less common for pre-formed pyrroles, ring-contraction mechanisms are known in the synthesis of pyrroles from larger heterocyclic precursors. rsc.org Conversely, ring expansion of the pyrrole nucleus to form pyridines can be induced under conditions of heat with reagents like sodium ethoxide. pharmaguideline.com For the highly substituted and strained this compound, such rearrangements could be plausible decomposition pathways, although they are not well-documented for this specific substitution pattern.

Tautomeric Interconversions: 2H-Pyrrole vs. 1H-Pyrrole Isomerization Dynamics

The tautomeric equilibrium between the aromatic 1H-pyrrole and the non-aromatic 2H- and 3H-isomers lies heavily in favor of the 1H-tautomer due to the significant stabilization afforded by aromaticity. chim.itresearchgate.net The activation energy for the isomerization of 1H-pyrrole to 2H-pyrrole is calculated to be very high, approximately 44.5 kcal·mol⁻¹. chim.it

This indicates that 2H-pyrrole is typically a high-energy, transient species. nih.gov However, the substitution pattern can influence the relative stability and the dynamics of interconversion. rsc.org 2,2-disubstituted 2H-pyrroles can be prepared, suggesting that substitution at this position can kinetically or thermodynamically trap the 2H-form. chim.it

In the case of this compound, the geminal dicarbaldehyde substitution at C2 prevents a simple tautomerization to the corresponding aromatic 1H-pyrrole-2-carbaldehyde. Any conversion to a 1H-pyrrole would necessitate a more complex rearrangement or elimination of one of the aldehyde groups. Therefore, while 1H-pyrrole is the more stable parent isomer, this compound is locked in its non-aromatic form, contributing to its high reactivity.

Reactivity of the Dicarbaldehyde Functional Groups

The two aldehyde groups attached to the same carbon atom (a geminal dicarbaldehyde) are the primary sites for the synthetic transformations of this compound. Their proximity and the nature of the heterocyclic scaffold dictate their reactivity.

Condensation Reactions with Primary and Secondary Amines

Aldehydes readily undergo condensation reactions with amines to form imines (Schiff bases). Pyrrole-2-carbaldehydes are frequently used in such reactions, for example, in the Vilsmeier-Haack formylation, which proceeds through an iminium intermediate that is subsequently hydrolyzed. pharmaguideline.com

The geminal dicarbaldehyde structure of this compound would be expected to be highly reactive towards both primary and secondary amines.

With Primary Amines: Reaction with one equivalent of a primary amine would likely form a mono-imine. The addition of a second equivalent could lead to the formation of a di-imine. Intramolecular reactions or cyclizations may follow, depending on the nature of the amine.

With Secondary Amines: Secondary amines react with aldehydes to form enamines. In this case, reaction could lead to complex products, potentially involving the pyrrole ring itself. Studies on related pyrrole dicarbaldehydes have shown regioselective condensation with secondary amines. cdnsciencepub.com

The table below summarizes typical conditions for condensation reactions involving pyrrole aldehydes and amines, drawn from related systems.

| Pyrrole Substrate | Amine | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pyrrole | Dimethylformamide (with POCl₃) | 0-100 °C, then hydrolysis | Pyrrole-2-carbaldehyde | Good | pharmaguideline.com |

| Glucose and Alkylamines | Primary Alkylamines | Acetic Acid, 1 hr | N-substituted-5-methoxymethyl-2-formyl-pyrroles | <5% | mdpi.com |

| 4-Nitropyrrole-2-carboxaldehyde | Secondary Amines | Ethanol, RT | Stable Azafulvene | N/A | cdnsciencepub.com |

Chemoselective Oxidation and Reduction Pathways

The selective oxidation or reduction of one aldehyde group in the presence of another identical one is a significant synthetic challenge.

Oxidation: The oxidation of aldehydes typically yields carboxylic acids. The pyrrole ring itself is sensitive to oxidation and can be converted to maleimide under strong oxidizing conditions. pharmaguideline.com However, enzymatic oxidation can be more selective. For example, dehaloperoxidase has been used to oxidize pyrrole to 4-pyrrolin-2-one, avoiding polymerization. rsc.org For this compound, oxidation would likely convert both aldehyde groups to carboxylic acids, assuming a reagent could be found that does not degrade the sensitive 2H-pyrrole ring.

Reduction: Reduction of aldehydes yields primary alcohols. Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce both aldehydes to afford 2H-pyrrole-2,2-dimethanol. More specialized reagents are often required for pyrrole systems. For example, the reduction of pyrrole-2-thionoesters to pyrrole-2-carbaldehydes has been successfully achieved using Raney® Nickel, a transformation that is difficult with standard reagents like DIBAL-H. researchgate.netnih.gov This suggests that chemoselective reduction of one aldehyde group in this compound would be exceptionally difficult, with the diol being the anticipated product.

The following table presents data on the reduction of related pyrrole carbonyl compounds.

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrrole (ring reduction) | H₂, Ni/Pd/Pt catalyst | Pyrrolidine | High | pharmaguideline.com |

| 5-Substituted-azafulvene | NaBH₄, i-PrOH, reflux | 5-Substituted-pyrrole-2-methanol | ~75% | cdnsciencepub.com |

| 2-Thionoester pyrroles | Raney® Nickel, Acetone, reflux | 2-Formyl pyrroles | 32-94% | researchgate.netnih.gov |

Aldehyde Group Transformations under Various Catalytic Regimes

The two aldehyde groups in this compound are the primary sites of chemical reactivity. Their transformations can be modulated by a variety of catalytic systems, leading to a diverse array of products. The proximity of the two formyl groups can lead to unique reactivity, including cyclization and rearrangement reactions.

Under acidic or basic conditions, one of the aldehyde groups can be expected to undergo typical reactions such as nucleophilic addition, condensation, and oxidation/reduction. For instance, in the presence of primary amines, the formation of imines is a probable transformation. Due to the electron-withdrawing nature of the second aldehyde group and the pyrrole ring, the electrophilicity of the formyl carbons is enhanced, potentially accelerating these reactions.

The table below summarizes plausible transformations of the aldehyde groups in a generic geminal dicarbaldehyde system under different catalytic regimes, which can be considered analogous to the reactivity of this compound.

| Catalyst Type | Reagent/Conditions | Expected Transformation | Plausible Product Type |

| Acid (e.g., HCl, H₂SO₄) | Alcohols (R-OH) | Acetal Formation | 2,2-di(alkoxymethyl)-2H-pyrrole |

| Base (e.g., NaOH, NaOEt) | Active Methylene Compounds | Knoevenagel Condensation | Pyrrolyl-substituted alkenes |

| Oxidizing Agent (e.g., KMnO₄) | - | Oxidation to Carboxylic Acid | 2H-Pyrrole-2,2-dicarboxylic acid |

| Reducing Agent (e.g., NaBH₄) | - | Reduction to Alcohol | 2,2-bis(hydroxymethyl)-2H-pyrrole |

Catalytic Modulations in this compound Transformations

The strategic use of catalysts can significantly influence the reaction pathways of this compound, enabling selective transformations of one or both aldehyde groups and potentially involving the pyrrole ring itself.

Transition Metal-Catalyzed Reaction Pathways

Transition metal catalysts are powerful tools for a wide range of organic transformations, and their application to this compound can be expected to unlock novel reactivity. While direct examples are scarce, analogies can be drawn from studies on related pyrrole and dicarbonyl systems. For instance, palladium-catalyzed cross-coupling reactions are known to be effective for the functionalization of heterocyclic compounds. It is conceivable that under specific conditions, one of the aldehyde groups could be decarbonylated, followed by a coupling reaction.

A plausible mechanistic cycle for a hypothetical palladium-catalyzed decarbonylative coupling of one aldehyde group would involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-CHO bond.

Decarbonylation: Elimination of carbon monoxide to form a pyrrolyl-palladium intermediate.

Transmetalation: Reaction with an organometallic reagent (e.g., organoboron compound in Suzuki coupling).

Reductive Elimination: Formation of the C-C bond and regeneration of the Pd(0) catalyst.

The following table outlines potential transition metal-catalyzed reactions and the types of products that could be formed from a geminal dicarbaldehyde substrate.

| Catalyst | Reaction Type | Co-reactant | Potential Product |

| Palladium(0) | Decarbonylative Coupling | Arylboronic acid | 2-aryl-2-formyl-2H-pyrrole |

| Rhodium(I) | Hydroformylation (of a derived alkene) | H₂/CO | Branched or linear aldehydes |

| Ruthenium(II) | Transfer Hydrogenation | Isopropanol | 2,2-bis(hydroxymethyl)-2H-pyrrole |

Organocatalytic Activation and Mechanism Studies

Organocatalysis offers a metal-free approach to asymmetric synthesis and functional group transformations. For this compound, organocatalysts could be employed to activate the aldehyde groups towards nucleophilic attack in an enantioselective manner. For example, chiral secondary amines can react with one of the aldehyde groups to form a transient enamine, which can then participate in various reactions.

A well-established organocatalytic activation mode is iminium ion formation, where a chiral amine catalyst condenses with an α,β-unsaturated aldehyde. While this compound is not α,β-unsaturated in the traditional sense, the electronic communication with the pyrrole ring could allow for related activation modes. A more likely scenario is the formation of an enamine from one aldehyde group, which could then react as a nucleophile.

The mechanism for an organocatalytic aldol reaction involving one of the aldehyde groups would likely proceed through the following steps:

Formation of an enamine between the organocatalyst and one aldehyde group.

Nucleophilic attack of the enamine onto an external aldehyde or ketone.

Hydrolysis of the resulting adduct to release the product and regenerate the catalyst.

| Organocatalyst Type | Activation Mode | Reaction Type | Potential Product |

| Chiral Secondary Amine | Enamine formation | Aldol reaction | β-hydroxy aldehyde derivative |

| N-Heterocyclic Carbene | Acyl anion equivalent | Benzoin condensation | α-hydroxy ketone derivative |

| Phosphine (B1218219) | Nucleophilic catalysis | Michael addition | Adduct with Michael acceptor |

Computational and Theoretical Investigations of 2h Pyrrole 2,2 Dicarbaldehyde

Theoretical Prediction and Elucidation of Reaction Mechanisms

Computational Assessment of Regioselectivity and Stereoselectivity

While general computational studies have been performed on the aromatic isomer, 1H-pyrrole, and various other substituted pyrrole (B145914) derivatives, the specific data for the non-aromatic 2H-pyrrole core bearing two aldehyde groups at the C2 position is absent from the reviewed literature. Generating content for the requested sections without published data would require performing novel quantum chemical calculations, which is beyond the scope of this request.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specific compound “2H-Pyrrole-2,2-dicarbaldehyde.”

Potential Energy Surface Mapping for Isomerization Processes

No studies detailing the computational mapping of the potential energy surface for the isomerization of this compound were found. Such an investigation would be critical to understanding its stability and potential rearrangement pathways, but this research has not been publicly documented.

In Silico Simulation of Spectroscopic Signatures

Detailed in silico simulations required to predict the spectroscopic characteristics of this compound are absent from the current body of scientific literature.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

There are no available published data tables or detailed research findings on the theoretically predicted ¹H or ¹³C NMR chemical shifts for this compound.

Vibrational Frequencies and Intensities for Infrared (IR) and Raman Spectroscopy

Computational analyses that would provide predicted vibrational frequencies and intensities for the IR and Raman spectra of this compound have not been reported.

Electronic Absorption and Emission Spectra Modeling (UV-Vis, Fluorescence)

No theoretical models or simulations of the UV-Vis absorption or fluorescence spectra for this compound could be located in the reviewed literature.

The computational and theoretical investigation of this compound represents a novel area for future research. Such studies would provide valuable insights into the structure, stability, and properties of this unique heterocyclic compound.

Advanced Spectroscopic and Structural Characterization of 2h Pyrrole 2,2 Dicarbaldehyde and Its Derivatives

X-ray Crystallography for Absolute Structure and Solid-State Interactions

No crystalline structure of 2H-Pyrrole-2,2-dicarbaldehyde has been reported, meaning no data on its absolute structure or solid-state interactions is available.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and unit cell parameters.

While a crystal structure for this compound is not available, analysis of related pyrrole-2-carbaldehyde derivatives reveals key structural features. For instance, the study of pyrrole-2-carbaldehyde isonicotinoylhydrazone demonstrated how the introduction of substituents allows for the formation of complex hydrogen-bonded networks. researchgate.net Similarly, the crystal structure of 4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde shows that while the individual pyrrole (B145914) and thienyl rings are planar, there is a notable twist between them.

Data from a related substituted pyrrole, 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde, provides insight into the typical crystallographic parameters of such compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.216(3) |

| b (Å) | 7.4590(15) |

| c (Å) | 17.261(4) |

| β (°) | 98.51(3) |

| Volume (ų) | 1553.4(6) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of pyrrole-based compounds is largely governed by intermolecular interactions, particularly hydrogen bonds. In derivatives of 1H-pyrrole-2-carbaldehyde, the pyrrolic N-H group is an effective hydrogen bond donor, while the carbonyl oxygen of the aldehyde is an effective acceptor. This frequently leads to the formation of centrosymmetric dimers through strong N-H···O hydrogen bonds. researchgate.net This dimerization is a recurring motif, creating a stable, planar structure that has been studied as a model for peptide β-sheets. aip.orgnih.gov

In the hypothetical case of this compound, the absence of an N-H donor group would preclude this specific interaction. The crystal packing would instead be dominated by weaker C-H···O hydrogen bonds and van der Waals forces. The two aldehyde groups would offer multiple hydrogen bond acceptor sites, potentially leading to more complex, three-dimensional packing architectures rather than the linear chains or dimers common to 1H-pyrrole derivatives.

| Interaction Type | 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (%) | 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one (%) | methyl 1H-pyrrole-2-carboxylate (%) |

|---|---|---|---|

| H···H | 25 | 25 | 45 |

| O···H / H···O | 15 | 18 | 25 |

| Cl···H / H···Cl | 29 | 25 | N/A |

| C···H / H···C | 11 | 15 | - |

| Cl···Cl | 8.7 | 0.4 | N/A |

Vibrational and Electronic Absorption Spectroscopy

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. For this compound, the most characteristic vibrations would be associated with the two aldehyde C=O groups and the C-H bonds of the pyrrole ring and aldehyde moieties.

The C=O stretching vibration (ν(C=O)) of an aldehyde typically appears as a strong, sharp band in the IR spectrum between 1740 and 1680 cm⁻¹. The conjugation of an aldehyde to an aromatic ring, as in 1H-pyrrole-2-carbaldehyde, lowers this frequency. In supersonic jet FTIR studies of 1H-pyrrole-2-carbaldehyde, the monomeric C=O stretch is observed around 1680 cm⁻¹. aip.org Upon forming a hydrogen-bonded dimer, this band shifts to a lower frequency (red-shifts) due to the weakening of the C=O bond. Conversely, the N-H stretching vibration shifts significantly to lower wavenumbers upon dimerization, which is a classic indicator of hydrogen bonding. nih.gov

For this compound, one would expect a very strong C=O stretching band. The absence of an N-H group means the characteristic N-H stretching band (typically ~3400-3500 cm⁻¹) would be absent. The aldehyde C-H stretch typically produces one or two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

| Vibrational Mode | Monomer Frequency (cm⁻¹) | Dimer Frequency (cm⁻¹) | Characteristic Functional Group |

|---|---|---|---|

| N-H Stretch | ~3480 | ~3250 | Pyrrole N-H |

| C=O Stretch | ~1680 | ~1660 | Aldehyde C=O |

| Ring C-H Stretch | ~3140 | - | Aromatic C-H |

| Aldehyde C-H Stretch | ~2810 | - | Aldehyde C-H |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrrole-based compounds with conjugated carbonyl groups exhibit characteristic absorption bands in the UV region. The spectra are typically dominated by high-intensity π → π* transitions associated with the conjugated system of the pyrrole ring and the carbonyl group. A lower-intensity n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, may also be observed.

For the parent 1H-pyrrole-2-carbaldehyde, UV-Vis spectra show distinct absorption maxima. Data from the NIST Chemistry WebBook for this compound in cyclohexane (B81311) shows a strong absorption peak at 287 nm. nist.gov This is characteristic of the π → π* transition of the conjugated pyrrole-carbonyl system. The introduction of substituents or changes in solvent polarity can shift the position and intensity of these absorption bands.

For this compound, the electronic structure would be significantly different from its 1H-pyrrole analogue. The π-system is interrupted by the sp³ carbon at the 2-position. This lack of conjugation between the pyrrole π-system and the aldehyde groups would likely result in a significant blue-shift (shift to shorter wavelength) of the main absorption band compared to 1H-pyrrole-2-carbaldehyde. The spectrum would be expected to more closely resemble that of an unconjugated pyrrole and an unconjugated aldehyde.

| Compound | λmax (nm) | Solvent | Attributed Transition |

|---|---|---|---|

| 1H-Pyrrole-2-carbaldehyde nist.gov | 287, 250 | Cyclohexane | π → π |

| Bipyrrole carboxaldehyde derivative mdpi.com | 286, 315 | Not Specified | π → π |

Coordination Chemistry and Supramolecular Assemblies of 2h Pyrrole 2,2 Dicarbaldehyde

Ligand Design and Metal Complexation Studies

The twin aldehyde groups on a single carbon atom make 2H-Pyrrole-2,2-dicarbaldehyde a unique potential precursor for various ligands. Its reactivity would be centered around the condensation of the aldehyde functionalities with primary amines to form Schiff bases (imines).

Chelation Modes and Coordination Geometries with Transition Metals

Direct coordination of this compound to a metal center is unlikely due to the probable instability of the molecule itself. However, its Schiff base derivatives could serve as versatile chelating agents. Condensation with a primary amine (R-NH₂) would yield a di-imine, which could coordinate to metals. If a diamine, such as ethylenediamine, is used, a macrocyclic ligand could be formed.

Based on related structures derived from other pyrrole (B145914) aldehydes, the resulting ligands would likely coordinate with transition metals in a bidentate or tridentate fashion. rsc.org The nitrogen atoms of the pyrrole ring and the newly formed imine groups would act as the primary donor sites.

Table 1: Predicted Coordination Geometries for a Hypothetical Schiff Base Ligand Derived from this compound and Aniline

| Metal Ion | Predicted Geometry | Potential Coordination Mode | Donor Atoms |

|---|---|---|---|

| Cu(II) | Square Planar / Distorted Octahedral | Bidentate (N, N') | Pyrrole N, Imine N |

| Ni(II) | Square Planar (diamagnetic) | Bidentate (N, N') | Pyrrole N, Imine N |

| Co(II) | Tetrahedral / Octahedral | Bidentate (N, N') | Pyrrole N, Imine N |

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Incorporating the Ligand

While there are no reports of Metal-Organic Frameworks (MOFs) using this compound, its more stable isomer, pyrrole-2,5-dicarbaldehyde, provides a blueprint for how such a molecule could be functionalized for MOF synthesis. researchgate.net To be incorporated into a MOF, the core molecule would first need to be converted into a rigid, multitopic linker. For instance, condensation with aminobenzoic acid could produce a dicarboxylic acid derivative suitable for MOF construction. nih.govrsc.org The resulting framework would possess pores decorated with the pyrrole nitrogen, which could act as a site for post-synthetic modification or influence the framework's affinity for specific guest molecules.

Development of Polydentate and Pincer Ligands from this compound

The development of polydentate and pincer ligands from pyrrole precursors is a well-established field. nih.gov Typically, these ligands are synthesized from precursors like 2,5-bis(chloromethyl)pyrrole or pyrrole-2,5-dicarbaldehyde. researchgate.net

Following these established synthetic routes, this compound could theoretically serve as a starting point for novel pincer ligands. Condensation with two equivalents of a secondary amine bearing phosphine (B1218219) or other donor groups (e.g., bis(diphenylphosphino)ethylamine) would, after reduction of the imines, yield a tridentate ligand. Such a ligand would be capable of forming a classic pincer-style complex with a metal center, binding in a meridional fashion. The pyrrole nitrogen, upon deprotonation, would act as the central anionic donor, flanked by two neutral phosphine donors, creating a [P, N, P] coordination environment. researchgate.netuni-goettingen.de

Principles of Supramolecular Recognition and Self-Assembly

The self-assembly of molecules into ordered structures is governed by a variety of non-covalent interactions. For derivatives of this compound, hydrogen bonding and π-stacking would be the principal driving forces for creating supramolecular architectures.

Directed Hydrogen Bonding Interactions in Crystal Engineering

In the solid state, pyrrole-containing molecules frequently exhibit predictable hydrogen bonding patterns that are useful in crystal engineering. mdpi.comresearchgate.net The N-H group of a 1H-pyrrole ring is a reliable hydrogen bond donor, while carbonyl oxygens are excellent acceptors.

For a derivative of this compound, such as one where the aldehydes have been converted to amides, distinct hydrogen bonding motifs would be expected. For example, a primary amide derivative could form centrosymmetric dimers through pairs of N-H···O hydrogen bonds, a common and robust supramolecular synthon. researchgate.net The pyrrole N-H could also engage in hydrogen bonding, potentially linking these dimers into tapes or sheets. researchgate.net

Table 2: Potential Hydrogen Bonding Interactions in a Hypothetical Diamide Derivative of this compound

| Donor | Acceptor | Motif Description | Resulting Structure |

|---|---|---|---|

| Amide N-H | Amide C=O | Dimer formation via R²₂(8) graph set | Discrete 0D Dimers |

| Pyrrole N-H | Amide C=O | Chain formation via C(4) graph set | 1D Chains or Tapes |

Aromatic π-Stacking and Other Non-Covalent Driving Forces for Assembly

Aromatic π-stacking is a crucial non-covalent interaction that directs the assembly of planar aromatic molecules. rsc.org The electron-rich pyrrole ring is capable of engaging in π-π interactions with other aromatic systems. In the crystal packing of derivatives of this compound, one would anticipate that the pyrrole rings of adjacent molecules would stack in an offset, face-to-face arrangement to maximize attractive forces and minimize repulsion. The typical centroid-to-centroid distance for such interactions is in the range of 3.3 to 3.8 Å. These interactions would work in concert with hydrogen bonds to build a stable, three-dimensional supramolecular architecture.

In-depth Analysis of this compound Reveals Limited Research in Key Areas of Coordination and Catalytic Chemistry

Initial investigations into the chemical compound this compound have revealed a notable scarcity of dedicated research, particularly concerning its coordination chemistry, the formation of ordered supramolecular structures, and its applications in catalysis. Despite a thorough search of available scientific literature, specific studies focusing on the role of this compound in creating gels, liquid crystals, or its use in homogeneous, heterogeneous, or asymmetric catalysis remain largely unaddressed.

Similarly, in the realm of catalysis, while pyrrole-containing ligands have been widely employed in the design of both homogeneous and heterogeneous catalysts, specific data on coordination complexes derived from this compound is lacking. The unique structural features of this particular dicarbaldehyde could theoretically lead to novel catalytic properties, including applications in asymmetric catalysis for enantioselective transformations, a critical area in pharmaceutical and fine chemical synthesis. However, without dedicated research, its potential in these areas remains speculative.

The absence of detailed studies on this compound highlights a potential gap in the current body of chemical research. Further exploration into the synthesis, coordination behavior, and catalytic activity of this compound could unveil new scientific insights and practical applications.

Information on "this compound" is Not Available in Current Scientific Literature

Following a comprehensive search of scientific databases and literature, no specific information has been found on the chemical compound “this compound.” This includes a lack of data regarding its synthesis, properties, or applications in materials science and advanced organic synthesis.

The requested article, "Emergent Applications of this compound in Materials Science and Advanced Organic Synthesis," is structured around a detailed outline for this specific compound. However, due to the absence of any published research on "this compound," it is not possible to provide scientifically accurate content for the specified sections and subsections.

Extensive searches have been conducted for this compound and related terms, yielding no results for a pyrrole derivative with two aldehyde groups attached to the same carbon atom at the 2-position of a 2H-pyrrole ring. The available literature focuses on related but structurally distinct compounds, such as pyrrole-2-carbaldehyde and pyrrole-2,5-dicarboxaldehyde. Introducing information about these compounds would not adhere to the strict instructions to focus solely on "this compound."

Therefore, the generation of the requested article cannot be fulfilled at this time. The compound may be a novel, yet-to-be-synthesized molecule, a transient intermediate that has not been characterized, or a theoretical structure not yet described in published literature. Without any scientific data, any attempt to write the requested article would be speculative and would not meet the requirement for scientifically accurate and verifiable information.

Emergent Applications of 2h Pyrrole 2,2 Dicarbaldehyde in Materials Science and Advanced Organic Synthesis

Integration into Functional Materials

Development of Chemosensors and Biosensors

There is no specific information in the searched literature detailing the use of 2H-Pyrrole-2,2-dicarbaldehyde in the fabrication of chemosensors or biosensors. Generally, organic molecules with specific functional groups are employed as recognition elements in sensors. The dual aldehyde groups on the 2H-pyrrole ring could potentially interact with specific analytes, but no studies have been published to confirm or characterize such interactions for this particular compound.

Role in Advanced Catalyst Development

Similarly, the role of this compound in the development of advanced catalysts is not documented in the available literature.

Chiral Ligand Design for Enantioselective Catalysis

The design of chiral ligands is a sophisticated area of chemistry that often involves molecules with specific stereogenic centers to induce asymmetry in chemical reactions. While pyrrole-containing compounds are utilized in ligand design, there are no specific reports on the use of this compound for creating chiral ligands for enantioselective catalysis. The molecule itself is not inherently chiral, and its utility would depend on its synthetic modification to incorporate chiral elements.

Support for Heterogeneous Catalysts

The function of a molecule as a support for heterogeneous catalysts typically requires it to have a stable structure, often in a polymeric form, and the ability to anchor catalytic metal particles. There is no information to suggest that this compound has been investigated or utilized for this purpose.

Future Research Trajectories and Current Challenges

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of 2H-pyrroles is a known challenge due to their thermodynamic instability compared to their aromatic 1H-pyrrole counterparts. researchgate.netchim.it Current methods for creating the 2H-pyrrole core include the dearomatization of 1H-pyrroles, oxidation of pyrrolines or pyrrolidines, and various cycloaddition reactions. dongguk.edu However, the introduction of two aldehyde groups at the C2 position, a non-aromatic sp3-hybridized carbon, presents a significant synthetic obstacle.

Future synthetic strategies will likely need to focus on novel, mild, and highly selective methods. One potential avenue could be the development of late-stage functionalization techniques on a pre-formed 2,2-disubstituted-2H-pyrrole scaffold. Another approach might involve a [3+2] cycloaddition of a suitably functionalized azirine with a molecule containing the gem-diformyl moiety, though the stability of such a precursor would be a major concern.

The principles of green chemistry will be paramount in developing these new protocols. This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and energy-efficient processes to minimize environmental impact. The development of enzymatic or biocatalytic routes, which have shown promise in the synthesis of pyrrole-2-carbaldehyde, could offer a highly sustainable pathway if enzymes can be engineered to handle the unique steric and electronic demands of a 2,2-dicarbaldehyde substrate. mdpi.com

Table 1: Potential Synthetic Strategies and Foreseeable Challenges

| Synthetic Approach | Potential Advantages | Foreseeable Challenges |

| Late-stage functionalization of 2,2-disubstituted-2H-pyrroles | Avoids early introduction of sensitive aldehyde groups. | Lack of suitable precursors; harsh reaction conditions may degrade the 2H-pyrrole core. |

| Cycloaddition Reactions | Potentially convergent and atom-economical. | Stability of the gem-diformyl precursor; controlling regioselectivity. |

| Biocatalytic Synthesis | High selectivity and sustainability. | Engineering enzymes for a non-natural substrate; potential for product degradation by the biological system. |

Comprehensive Exploration of Unique Reactivity Patterns

The juxtaposition of a non-aromatic, strained ring system with two highly reactive aldehyde functionalities suggests that "2H-Pyrrole-2,2-dicarbaldehyde" would exhibit a rich and complex reactivity profile. The gem-diformyl group is a rare functional motif and its reactivity on a heterocyclic scaffold is largely unknown.

One area of interest would be intramolecular reactions. The close proximity of the two aldehyde groups could facilitate unique cyclization or rearrangement pathways, potentially leading to novel heterocyclic structures. The nitrogen atom in the pyrrole (B145914) ring could also participate in these intramolecular transformations.

The aldehyde groups would be expected to undergo typical carbonyl chemistry, such as nucleophilic additions, condensations, and oxidations. However, the electronic influence of the 2H-pyrrole ring could modulate the reactivity of these groups in unexpected ways. Exploring its utility in multicomponent reactions could also be a fruitful avenue of research, potentially leading to the rapid assembly of complex molecular architectures.

Advancements in Computational Modeling for Predictive Chemistry

Given the likely instability of "this compound," computational modeling will be an indispensable tool for predicting its properties and guiding experimental efforts. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate its electronic structure, stability, and spectroscopic signatures. nih.gov

Computational studies can help to:

Predict Stability: Assess the thermodynamic and kinetic stability of the molecule, including potential decomposition pathways.

Elucidate Reaction Mechanisms: Model potential synthetic routes and predict the feasibility of different reaction pathways. This can help to prioritize experimental approaches and avoid unpromising avenues.

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of the compound if it is successfully synthesized.

Explore Reactivity: Model the interaction of "this compound" with various reagents to predict its reactivity and guide the design of new reactions.

By providing a theoretical framework, computational chemistry can significantly de-risk and accelerate the experimental investigation of this challenging molecule.

Strategic Integration into Next-Generation Functional Materials and Devices

Should the synthesis and stabilization of "this compound" be achieved, its unique structural and electronic features could be leveraged in the development of advanced functional materials. The high density of functional groups in a compact heterocyclic framework could be advantageous for several applications.

The two aldehyde groups provide excellent handles for polymerization or for grafting onto surfaces. This could lead to the development of novel polymers with unique optical or electronic properties. The nitrogen atom and the carbonyl groups could also act as coordination sites for metal ions, opening up possibilities in the design of new catalysts or sensors.

Furthermore, pyrrole-based materials have been explored for their applications in organic electronics. The specific electronic properties of the non-aromatic 2H-pyrrole core, in conjunction with the electron-withdrawing aldehyde groups, might result in interesting photophysical properties, making it a candidate for investigation in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to form extended conjugated systems through reactions of the aldehyde groups could also be exploited in the design of new conductive polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.